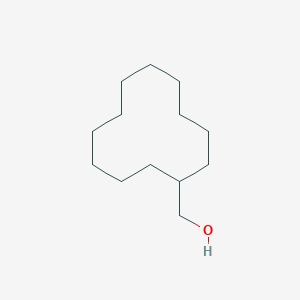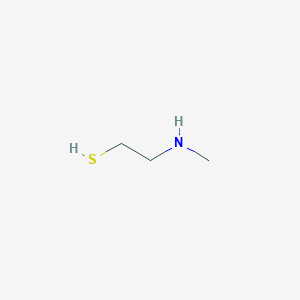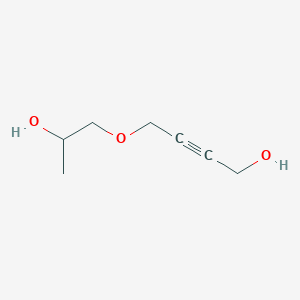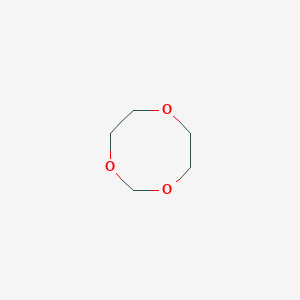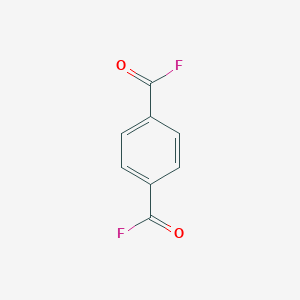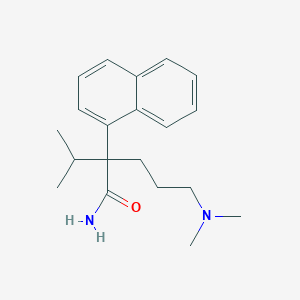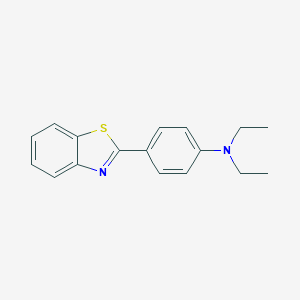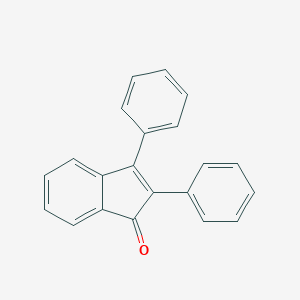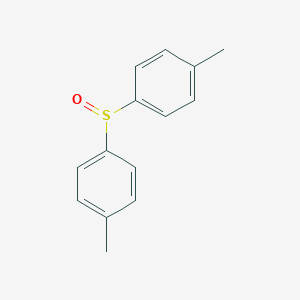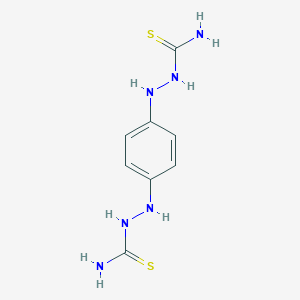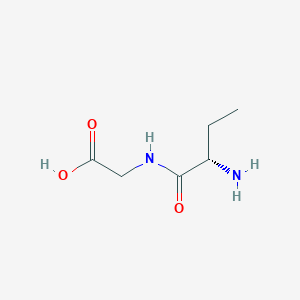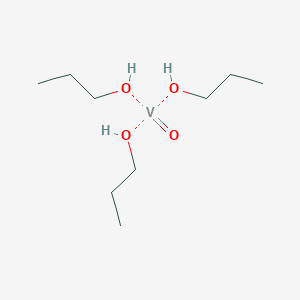
氧化三丙氧基钒(V)
描述
Vanadium(V) oxytripropoxide: C9H21O4V . It is a yellow to yellow-green liquid that is sensitive to heat and reacts rapidly with moisture. This compound is often used as a precursor for various vanadium oxides and has significant applications in scientific research and industrial processes .
科学研究应用
作用机制
Target of Action
Vanadium(V) oxytripropoxide, also known as Oxotripropoxyvanadium or Oxovanadium;propan-1-ol, is a building block for a series of neutral oxovanadium complexes . These complexes have potential biological relevance and are often used in catalysis .
Mode of Action
The compound interacts with its targets by forming neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands . These complexes play a crucial role in various biological and chemical processes .
Biochemical Pathways
Vanadium(V) oxytripropoxide is often used as a precursor for V2O5 . It may be used to prepare vanadia-silica mixed electrically conductive sol-gels for electrochemical regeneration of reduced disodium salt (NADH) for biocatalysis . This indicates that the compound plays a significant role in the biochemical pathway of electrochemical regeneration.
Pharmacokinetics
Its physical properties such as boiling point (82-83 °c/025 mmHg) and density (1076 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .
Result of Action
The result of the action of Vanadium(V) oxytripropoxide is the formation of high-performance anodes for lithium-ion batteries . It also contributes to the electrochemical regeneration of reduced disodium salt (NADH) for biocatalysis .
生化分析
Biochemical Properties
Vanadium(V) oxytripropoxide interacts with various enzymes, proteins, and other biomolecules. It is often used to prepare vanadia-silica mixed electrically conductive sol-gels for electrochemical regeneration of reduced disodium salt (NADH) for biocatalysis .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vanadium(V) oxytripropoxide exerts its effects at the molecular level through various mechanisms. It is a building block for a series of neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands . These complexes have potential biological relevance and uses in catalysis .
Temporal Effects in Laboratory Settings
It is often used as a precursor for the MOCVD growth of V-doped TiO2 thin films to form a high-performance anode for lithium-ion batteries .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Vanadium(V) oxytripropoxide can be synthesized through the reaction of vanadium pentoxide (V2O5) with propanol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of oxotripropoxyvanadium involves the use of high-purity vanadium pentoxide and propanol. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity. The product is then purified through distillation and other separation techniques .
化学反应分析
Types of Reactions: Vanadium(V) oxytripropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The propoxy groups can be substituted with other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used.
Substitution: Various alcohols, amines, and other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Vanadium(V) oxide (V2O5) and other higher oxidation state vanadium compounds.
Reduction: Vanadium(III) and Vanadium(IV) compounds.
Substitution: Vanadium complexes with different ligands.
相似化合物的比较
- Vanadium(V) oxytriisopropoxide
- Vanadium(IV) oxide bis(acetylacetonate)
- Vanadium(III) acetylacetonate
- Vanadium(V) oxytriethoxide
Comparison: Vanadium(V) oxytripropoxide is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its catalytic properties and stability. Its ability to form stable complexes with various ligands makes it a versatile compound for a wide range of applications .
属性
IUPAC Name |
oxovanadium;propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNANEOQLCKOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCCO.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310554 | |
| Record name | (T-4)-Oxotripropoxyvanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1686-23-3 | |
| Record name | Oxotripropoxyvanadium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (T-4)-Oxotripropoxyvanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxotripropoxyvanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Vanadium(V) oxytripropoxide useful in synthesizing vanadium oxide materials?
A1: Vanadium(V) oxytripropoxide acts as a precursor in sol-gel reactions to create vanadium oxide materials. This compound readily undergoes hydrolysis, forming V-OH groups. These groups can interact with polymers like poly(2-methyl-2-oxazoline) (POZO) through hydrogen bonding, leading to the formation of transparent and homogeneous polymer hybrids []. This ability to form stable hybrids makes it valuable for creating new materials with tailored properties.
Q2: How does the addition of Vanadium(V) oxytripropoxide influence the properties of the resulting materials?
A2: The incorporation of Vanadium(V) oxytripropoxide significantly impacts the final material's characteristics. For instance, in the case of POZO-vanadium oxide hybrids, the resulting material exhibits reversible solubility. It can be dissolved in solvents and recast multiple times due to the amorphous nature of the vanadium(V) oxide within the hybrid []. This property is particularly useful for applications requiring material processing and shaping. Furthermore, the solubility of these hybrids can be dramatically altered by reducing Vanadium(V) oxide (V(V)) to V(IV), offering another avenue for controlling material properties [].
Q3: Beyond material science, does Vanadium(V) oxytripropoxide have any catalytic applications?
A3: Yes, Vanadium(V) oxytripropoxide plays a crucial role in organic synthesis. It serves as a catalyst in oxidation reactions, specifically in the presence of oxidizing agents, for producing pharmaceuticals like lansoprazole []. This compound's ability to facilitate specific chemical transformations highlights its versatility in various fields.
Q4: Are there alternative methods for preparing vanadium oxide thin films? What are the advantages of using Vanadium(V) oxytripropoxide as a precursor in this context?
A4: While alternative methods like sputtering or chemical vapor deposition exist for preparing vanadium oxide thin films, using Vanadium(V) oxytripropoxide in a sol-gel process offers distinct advantages. Firstly, the sol-gel technique allows for precise control over the stoichiometry and doping of the final material []. Secondly, this method is more cost-effective and can be implemented at lower temperatures compared to physical vapor deposition techniques []. This makes it a more accessible and practical choice for researchers and industries.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


